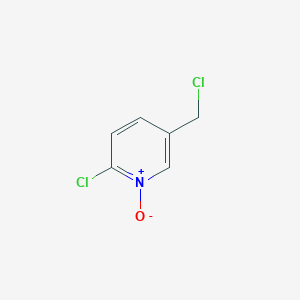

2-Chloro-5-chloromethylpyridine 1-oxide

Description

Significance and Role in Advanced Organic Synthesis

The importance of 2-Chloro-5-chloromethylpyridine 1-oxide in modern organic synthesis stems from its role as a versatile intermediate, particularly in the production of agrochemicals and pharmaceuticals. The compound's structure allows for multifaceted reactivity; the chloromethyl group is susceptible to nucleophilic substitution, while the N-oxide functionality enhances the reactivity of the pyridine (B92270) ring toward electrophilic aromatic substitution.

This dual reactivity makes it a key precursor in the synthesis of neonicotinoid insecticides, a major class of agricultural chemicals. chemicalbook.com Specifically, it is a critical intermediate for producing widely used pesticides such as imidacloprid (B1192907) and acetamiprid (B1664982). chemicalbook.comchemicalbook.com The synthesis of these complex molecules relies on the strategic modification of the functional groups present in this compound.

Historical Context of Pyridine N-Oxide Derivatives in Chemical Science

The study of pyridine N-oxide derivatives dates back to the early 20th century, with the first synthesis of the parent compound, pyridine-N-oxide, reported by Jakob Meisenheimer. wikipedia.org The introduction of the N-oxide functional group to the pyridine ring significantly alters its chemical properties. The oxygen atom withdraws electron density from the ring, which deactivates it towards certain reactions, but it can also donate electron density through resonance, influencing the regioselectivity of electrophilic substitution reactions, primarily directing them to the 2- and 4-positions. wikipedia.org

Over the decades, heterocyclic N-oxides have proven to be more than just metabolic byproducts; they are valuable synthetic intermediates. researchgate.netnih.gov They have been employed as mild oxidizing agents, as protecting groups for the nitrogen atom in pyridines, and as ligands in coordination chemistry. wikipedia.orgarkat-usa.org The unique electronic nature of the N-O bond allows these compounds to act as versatile intermediates in the synthesis of a wide array of biologically active molecules and functional materials. researchgate.netarkat-usa.org

Scope and Objectives of Academic Inquiry on this compound

Contemporary academic research on this compound is focused on several key areas. A primary objective is the development of more efficient and environmentally benign synthesis methods. chemicalbook.com Researchers are exploring "green synthesis" routes that avoid harsh reagents and minimize waste generation, for instance, by using trichloroisocyanuric acid as a chlorinating agent to avoid the use of solvents and the production of acidic wastewater. chemicalbook.com

Another significant area of academic inquiry involves the use of this compound as a scaffold for creating novel bioactive derivatives. Studies have explored its conversion into other key intermediates, which are then reacted with various aldehydes to produce new compounds with potential antimicrobial and anti-malarial properties. researchgate.net Furthermore, detailed structural analysis, including X-ray crystallography, has been a subject of research to precisely understand its molecular geometry and intermolecular interactions in the solid state. researchgate.netnih.gov

Structure

3D Structure

Properties

CAS No. |

70258-19-4 |

|---|---|

Molecular Formula |

C6H5Cl2NO |

Molecular Weight |

178.01 g/mol |

IUPAC Name |

2-chloro-5-(chloromethyl)-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C6H5Cl2NO/c7-3-5-1-2-6(8)9(10)4-5/h1-2,4H,3H2 |

InChI Key |

RPCLPGKRXFYJKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=[N+](C=C1CCl)[O-])Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 2 Chloro 5 Chloromethylpyridine 1 Oxide

Reaction Types and Functional Group Transformations

2-Chloro-5-chloromethylpyridine 1-oxide is a versatile bifunctional molecule, presenting two primary sites for chemical modification: the chloromethyl group at the 5-position and the pyridine (B92270) N-oxide ring system itself. This dual reactivity allows for a wide range of transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) at the 5-position is susceptible to nucleophilic substitution reactions. The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles. This reactivity is fundamental to its use as a building block for more complex molecules, particularly in the synthesis of neonicotinoid insecticides. google.com

A notable example is the reaction with amine nucleophiles. For instance, the synthesis of insecticides like imidacloprid (B1192907) and acetamiprid (B1664982) involves the displacement of the chloride by a nitrogen-containing nucleophile as a key step. chemicalbook.com This reaction typically proceeds via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion.

Table 1: Examples of Nucleophilic Substitution at the Chloromethyl Group

| Nucleophile | Reagent Example | Product Type |

| Amine | Ethylenediamine derivative | Imidacloprid precursor |

| Amine | N'-cyanoacetamidine | Acetamiprid precursor |

| Thiol | Sodium hydrosulfide | 5-(Mercaptomethyl)pyridine derivative |

| Alkoxide | Sodium methoxide | 5-(Methoxymethyl)pyridine derivative |

Electrophilic Aromatic Substitution Reactions of the Pyridine N-oxide Ring System

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SₑAr) compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. However, the formation of the N-oxide significantly alters this reactivity. wikipedia.org The N-oxide group activates the pyridine ring, making it more susceptible to electrophilic attack. wikipedia.orgbhu.ac.in This activation arises from the ability of the oxygen atom to donate electron density into the ring through resonance, increasing the electron density, particularly at the C-2 (ortho) and C-4 (para) positions. bhu.ac.inpearson.com

Consequently, electrophilic substitution on pyridine N-oxides provides a synthetically useful method to introduce electrophiles at these positions. bhu.ac.in A common example is the nitration of pyridine N-oxide using a mixture of sulfuric acid and fuming nitric acid, which yields the 4-nitro derivative. bhu.ac.in Computational studies on the nitration of pyridine-N-oxide suggest that while the ortho nitro compound is the main kinetic product, the experimentally observed product is often the para-substituted one, especially when solvation of the N-oxide oxygen is considered. rsc.org

Oxidation and Reduction Pathways

The N-oxide moiety itself can participate in reactions. The most significant reaction in this category is the deoxygenation of the N-oxide, which is a reduction process. This reaction is often a crucial final step in a synthetic sequence after electrophilic substitution has been performed on the activated ring. The removal of the oxygen atom restores the pyridine ring. bhu.ac.in Various reagents can accomplish this deoxygenation, including trivalent phosphorus compounds (e.g., PCl₃) or catalytic hydrogenation.

While pyridine N-oxides can act as oxidants in certain reactions, such as the oxidation of alkynes, specific oxidation pathways involving the this compound molecule itself are less commonly documented in general literature. researchgate.netorganic-chemistry.org

Derivatization and Further Functionalization Strategies

The dual reactivity of this compound allows for multi-step functionalization strategies. A common strategy involves first performing an electrophilic substitution on the activated N-oxide ring, followed by nucleophilic substitution at the chloromethyl group (or vice versa), and often concluding with the deoxygenation of the N-oxide to yield a polysubstituted pyridine. bhu.ac.in

For example, one could first nitrate (B79036) the ring at the 4-position, then react the chloromethyl group with an appropriate nucleophile, and finally remove the N-oxide oxygen to obtain a 2-chloro-4-nitro-5-substituted-methylpyridine. This strategic approach highlights the utility of the N-oxide as both an activating and a directing group that can be subsequently removed.

Reaction Mechanisms and Intermediate Species

Role of the N-Oxide Moiety in Electronic Distribution and Reactivity

The reactivity of the pyridine N-oxide ring is governed by the electronic effects of the N-oxide group. This group exhibits a dual nature: it is inductively electron-withdrawing due to the high electronegativity of the oxygen atom, but it is also capable of donating electron density into the aromatic system via resonance. thieme-connect.de

The resonance effect is particularly significant for electrophilic aromatic substitution. The lone pairs on the negatively charged oxygen atom can be delocalized into the pyridine ring's π-system. pearson.comthieme-connect.de This delocalization creates resonance structures where a negative charge resides on the carbon atoms at the ortho (C-2) and para (C-4) positions. bhu.ac.in

Influence of Chlorine Substituents on Reaction Selectivity and Rate

The N-oxide functional group significantly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho (C-2) and para (C-4) to the nitrogen atom. scripps.edu This activation occurs because the N-oxide can stabilize the negative charge of the intermediate formed during an addition-elimination mechanism. Consequently, the chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution (SNAr). In this pathway, a nucleophile attacks the C-2 carbon, leading to the formation of a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. The rate of this SNAr reaction is sensitive to the electron-withdrawing nature of other substituents on the ring and the stability of the intermediate. chemrxiv.org

Conversely, the chloromethyl group at the C-5 position behaves as a typical benzylic-type halide. It undergoes nucleophilic substitution reactions via SN1 or SN2 mechanisms. The SN2 pathway, involving a backside attack by a nucleophile and a single transition state, is common. researchgate.net The rate of this reaction is influenced by the steric hindrance around the methylene (B1212753) carbon and the strength of the nucleophile. The electron-withdrawing character of the 2-chloro-pyridine N-oxide ring can also influence the electrophilicity of the methylene carbon, potentially affecting the reaction rate.

This dichotomy in reactivity allows for high selectivity. Strong nucleophiles under conditions that favor SN2 reactions will preferentially attack the chloromethyl group. Conditions favoring SNAr, such as the use of strong bases with certain nucleophiles in polar aprotic solvents, will lead to substitution at the C-2 position. acsgcipr.org

Table 1: Comparison of Reactive Chlorine Sites in this compound

| Feature | C-2 Chlorine (Aromatic) | C-5 Chloromethyl Group |

| Carbon Hybridization | sp² | sp³ |

| Primary Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Aliphatic Substitution (SN2/SN1) |

| Key Intermediate | Meisenheimer-type complex | SN2: Pentacoordinate transition stateSN1: Carbocation |

| Driving Force | Ring activation by N-oxide group | Electrophilicity of the methylene carbon |

| Rate Influenced By | Nucleophile strength, stability of intermediate, solvent polarity | Nucleophile strength, steric hindrance, solvent polarity |

| Typical Nucleophiles | Amines, alkoxides, thiolates | Halides, cyanide, amines, carboxylates |

Investigation of Key Reaction Intermediates

The mechanistic pathways for reactions at the two distinct chlorine-bearing sites of this compound involve well-characterized types of reaction intermediates.

Meisenheimer Complex in SNAr at C-2: The nucleophilic substitution at the C-2 position proceeds through a two-step addition-elimination mechanism, which involves a discrete intermediate. wikipedia.org This intermediate is a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex. wikipedia.orgresearchgate.net In this species, the nucleophile has added to the C-2 carbon, breaking the aromaticity of the ring and forming an sp³-hybridized center. The negative charge is delocalized across the π-system of the pyridine ring and onto the N-oxide oxygen atom. The stability of this intermediate is a critical factor in determining the reaction rate. The electron-withdrawing nature of the N-oxide group and the remaining chlorine substituent helps to stabilize this negative charge, thereby facilitating the reaction. The subsequent step involves the expulsion of the chloride leaving group and the re-aromatization of the ring to form the final product.

Transition State/Carbocation Intermediate at the Chloromethyl Group: Reactions at the C-5 chloromethyl group typically follow an SN2 or, less commonly, an SN1 pathway.

SN2 Transition State: In the bimolecular (SN2) mechanism, the reaction proceeds through a single, high-energy transition state rather than a stable intermediate. In this state, the nucleophile is partially bonded to the methylene carbon, and the carbon-chlorine bond is partially broken. The geometry at the carbon atom is trigonal bipyramidal.

SN1 Carbocation Intermediate: While less likely for a primary halide unless a very stable carbocation can be formed, an SN1 mechanism would involve the initial, rate-limiting departure of the chloride ion to form a carbocation intermediate. This pyridyl-methyl carbocation would be stabilized by resonance with the pyridine N-oxide ring system. The subsequent step would be a rapid attack on this planar carbocation by a nucleophile.

The preferred pathway (SN1 vs. SN2) depends on factors such as the solvent's ionizing power, the nucleophile's concentration and strength, and the stability of the potential carbocation.

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Chloromethylpyridine 1 Oxide

Theoretical Insights into Reaction Pathways and Transition States of 2-Chloro-5-chloromethylpyridine 1-oxide

A comprehensive review of publicly available scientific literature and computational chemistry databases reveals a significant gap in the theoretical investigation of the reaction pathways and transition states specifically for this compound. While computational studies on various pyridine (B92270) N-oxide derivatives exist, focusing on aspects such as bond dissociation energies, photochemical rearrangements, and reduction mechanisms, there is no specific research detailing the reaction mechanisms, associated transition states, and corresponding energetic data for this compound.

Theoretical and computational chemistry provides invaluable tools for elucidating reaction mechanisms, characterizing the geometries of transition states, and calculating activation energies. These insights are crucial for understanding the reactivity of a compound and for optimizing synthetic routes. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard approaches for mapping potential energy surfaces and identifying the lowest energy pathways for chemical transformations.

For a molecule like this compound, theoretical investigations could provide detailed insights into various potential reactions, including:

Nucleophilic substitution at the carbon of the chloromethyl group.

Nucleophilic aromatic substitution at the chloro-substituted position on the pyridine ring, which is activated by the N-oxide group.

Reactions involving the N-oxide functionality , such as deoxygenation or rearrangement reactions.

Such studies would typically involve the calculation of the following:

Optimized geometries of reactants, intermediates, transition states, and products.

Vibrational frequencies to confirm the nature of stationary points on the potential energy surface (minima for stable species and first-order saddle points for transition states).

Activation energies (ΔG‡) and reaction energies (ΔG_rxn) to determine the feasibility and kinetics of different pathways.

Without dedicated computational studies on this compound, a detailed, data-driven discussion of its reaction pathways and transition states is not possible at this time. Future computational research would be necessary to provide the specific theoretical insights and data tables requested for this particular compound.

Advanced Applications of 2 Chloro 5 Chloromethylpyridine 1 Oxide in Chemical Synthesis

Utilization as a Versatile Synthetic Intermediate

The versatility of 2-chloro-5-chloromethylpyridine 1-oxide stems from its dual reactivity. The chloromethyl group serves as a reactive electrophilic site, readily participating in nucleophilic substitution reactions. Simultaneously, the N-oxide functionality alters the electronic properties of the pyridine (B92270) ring, influencing its susceptibility to both electrophilic and nucleophilic attack and providing a handle for further transformations.

In synthetic chemistry, pyridine N-oxides are often employed as strategic intermediates to control reactivity and regioselectivity. The N-oxide group can be used to activate or deactivate certain positions on the pyridine ring for subsequent reactions. Once the desired modifications are made, the N-oxide can be easily removed through a deoxygenation reaction, typically using reagents like phosphorus trichloride (B1173362) (PCl₃), to yield the corresponding pyridine derivative.

Therefore, this compound functions as a stable precursor to 2-chloro-5-chloromethylpyridine, a widely used intermediate in the agrochemical industry. While many documented syntheses begin with the deoxygenated form, the N-oxide represents a key upstream precursor in a multi-step synthetic sequence, allowing for purification and handling before the final deoxygenation step. This precursor role is crucial for developing robust and scalable synthetic processes for complex target molecules.

The distinct reactive sites on this compound enable its use as a foundational building block for a variety of more complex nitrogen-containing heterocyclic systems. The chloromethyl group is particularly useful for this purpose, as it can react with various nucleophiles to append new rings or functional groups to the pyridine core.

For example, reaction with a dinucleophilic species, such as a diamine or a hydrazine (B178648) derivative, can lead to the formation of new fused or spirocyclic ring systems. The N-oxide itself can participate in cycloaddition reactions or be used to direct metallation at adjacent positions, further expanding its utility in constructing diverse heterocyclic scaffolds.

Role in the Development of Research Compounds

The primary documented application area for derivatives of this compound is in agrochemical research, specifically in the development of neonicotinoid insecticides. It also holds potential in the synthesis of intermediates for pharmaceutical discovery.

The neonicotinoid class of insecticides represents one of the most significant applications for the 2-chloro-5-(chloromethyl)pyridine (B46043) scaffold. chemicalbook.com While the final coupling reactions in the synthesis of these compounds predominantly use 2-chloro-5-chloromethylpyridine (CCMP), the N-oxide is its direct precursor. chemicalbook.comchemicalbook.com The synthesis of CCMP often involves multiple steps where the N-oxide may be formed and subsequently reduced. justia.com

The general pathway involves the reaction of CCMP with a specific nitrogen-containing nucleophile to form the final insecticide. For instance:

Imidacloprid (B1192907) is synthesized by reacting CCMP with 2-nitroiminoimidazolidine. quickcompany.inchemicalbook.comresearchgate.net

Acetamiprid (B1664982) synthesis involves CCMP reacting with N-cyanoethylacetimidate or through a multi-step process starting with its reaction with monomethylamine. chemicalbook.comgoogle.compatsnap.com

Thiacloprid is formed from the reaction of CCMP with 2-cyanoimino-1,3-thiazolidine. google.com

Nitenpyram synthesis also utilizes CCMP as a key precursor. chemicalbook.com

The following table summarizes the final key coupling step for the synthesis of these prominent neonicotinoids, which uses the deoxygenated intermediate derived from this compound.

| Target Compound | Key Intermediate (from N-oxide) | Reactant |

| Imidacloprid | 2-Chloro-5-chloromethylpyridine | 2-Nitroiminoimidazolidine |

| Acetamiprid | 2-Chloro-5-chloromethylpyridine | N'-(N-cyano)acetamidine intermediates |

| Thiacloprid | 2-Chloro-5-chloromethylpyridine | N-(2-thiazolidinylidene)cyanamide |

| Nitenpyram | 2-Chloro-5-chloromethylpyridine | N-ethyl-N'-methyl-2-nitro-1,1-ethenediamine |

This table outlines the reactants used with 2-Chloro-5-chloromethylpyridine, the direct deoxygenated product of the title compound, to synthesize major neonicotinoids.

Beyond agrochemicals, the use of substituted pyridine N-oxides is a recognized strategy in the synthesis of pharmaceutical compounds. For example, related structures like 2-chloro-5-methyl-4-nitropyridine (B1589938) 1-oxide are used to synthesize intermediates for complex drugs such as finerenone. justia.com This establishes a precedent for the utility of this class of compounds in medicinal chemistry.

This compound can serve as a starting material for generating a library of novel substituted pyridines. The N-oxide can be carried through several synthetic steps to build a desired molecular framework before being removed, showcasing its role as a versatile intermediate for creating new chemical entities for pharmaceutical research and development.

Applications in Material Science Research (e.g., Ligands, Catalysts)

While less documented, the structural features of this compound suggest potential applications in material science. Pyridine N-oxides are well-known for their ability to act as ligands, coordinating to metal ions through the N-oxide oxygen atom. This coordination can be used to construct metal-organic frameworks (MOFs), coordination polymers, or discrete catalyst molecules.

The presence of the chloromethyl group offers a secondary site for anchoring the molecule to a polymer support or another functional material. The chlorine substituent on the pyridine ring can also be a site for cross-coupling reactions, such as Suzuki or Stille couplings, to create conjugated organic materials with potential applications in electronics or as specialized catalysts. These potential applications, while not extensively explored, highlight the compound's promise as a versatile building block beyond its established role in life sciences.

Characterization and Analytical Methodologies for 2 Chloro 5 Chloromethylpyridine 1 Oxide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 2-Chloro-5-chloromethylpyridine 1-oxide. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

NMR spectroscopy is a powerful tool for confirming the arrangement of protons and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum of a pyridine (B92270) N-oxide typically shows distinct shifts compared to its non-oxidized pyridine analog. The introduction of the N-oxide group generally causes a downfield shift (deshielding) for protons at the α (C2, C6) and γ (C4) positions, while the β (C3, C5) protons may experience an upfield shift (shielding). For this compound, one would expect to see signals corresponding to the three aromatic protons on the pyridine ring and the two protons of the chloromethyl group. For comparison, spectral data for the related compound 2-Chloropyridine N-Oxide shows aromatic protons in the range of 7.28-8.41 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The N-oxide functionality influences the chemical shifts of the ring carbons. The carbons attached to the nitrogen (C2 and C6) are significantly affected. Data for 2-Chloropyridine N-Oxide shows carbon signals appearing between 123.8 and 141.5 ppm. rsc.org For this compound, distinct signals would be expected for each of the six carbon atoms in the molecule.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₆H₅Cl₂NO), the expected molecular weight is approximately 178.01 g/mol . The mass spectrum would show a molecular ion peak (M+) corresponding to this mass. The isotopic pattern of the molecular ion peak would be characteristic, showing contributions from the two chlorine isotopes (³⁵Cl and ³⁷Cl).

GC-MS combines gas chromatography for separation with mass spectrometry for detection. This technique is useful for identifying the compound in a mixture and assessing its purity. The fragmentation pattern observed in the mass spectrum can provide further structural information. For the parent compound, 2-chloro-5-(chloromethyl)pyridine (B46043), the most prominent mass-to-charge ratio (m/z) peaks are observed at 126, 128, and 161. nih.gov

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule. The most characteristic feature of a pyridine N-oxide is the N-O stretching vibration. This bond gives rise to a strong absorption band in the IR spectrum. For the parent pyridine N-oxide, this stretching vibration has been assigned to frequencies in the range of 832 cm⁻¹ to 1254 cm⁻¹. oup.comias.ac.in The variation in reported frequencies can be attributed to different measurement conditions and coupling with other vibrations. oup.comias.ac.in Other expected bands for this compound would include C-H, C=C, C=N, and C-Cl stretching and bending vibrations. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure for this compound is not available in the reviewed literature, a detailed X-ray diffraction analysis has been performed on its parent compound, 2-chloro-5-(chloromethyl)pyridine . iucr.orgresearchgate.netnih.gov The findings for this related structure provide valuable insight into the likely molecular geometry and intermolecular interactions.

Crystal Data for 2-chloro-5-(chloromethyl)pyridine

| Parameter | Value |

| Chemical Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.01 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 4.0770 (8) |

| b (Å) | 10.322 (2) |

| c (Å) | 16.891 (3) |

| β (°) | 95.95 (3) |

| Volume (ų) | 707.0 (2) |

| Z | 4 |

Data sourced from Feng et al. (2011). iucr.orgresearchgate.net

In the solid state, molecules of 2-chloro-5-(chloromethyl)pyridine are linked by weak intermolecular C-H···N hydrogen bonds. researchgate.net Specifically, a hydrogen atom from the chloromethyl group of one molecule interacts with the nitrogen atom of an adjacent molecule. researchgate.netnih.gov This interaction results in the formation of dimers, which is a key feature in stabilizing the crystal structure. iucr.orgresearchgate.netnih.gov

For this compound, the nature of these intermolecular interactions would change significantly. The nitrogen atom is no longer a hydrogen bond acceptor; instead, the highly polarized oxygen atom of the N-oxide group would become a primary site for accepting hydrogen bonds. This could lead to different packing motifs in the crystal lattice, such as the formation of C-H···O hydrogen bonds instead of C-H···N bonds.

Hydrogen-Bond Geometry for 2-chloro-5-(chloromethyl)pyridine

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C6—H6A···Nⁱ | 0.97 | 2.57 | 3.453 (3) | 151 |

Symmetry code: (i) −x, y−1/2, −z+1/2. Data sourced from Feng et al. (2011). nih.gov

Crystal Packing and Supramolecular Assembly

The crystal structure of the precursor, 2-Chloro-5-(chloromethyl)pyridine, has been reported. nih.govresearchgate.net The molecule is nearly planar, with the pyridine ring and its substituents lying almost in the same plane. nih.gov In the solid state, these molecules arrange into dimers through weak intermolecular C—H⋯N hydrogen bonds. nih.govresearchgate.net This interaction forms a stable crystalline lattice. nih.gov

The introduction of the N-oxide functional group in this compound is expected to significantly alter the crystal packing and supramolecular assembly. The N-O moiety in pyridine N-oxides is a strong hydrogen bond acceptor and can participate in a variety of non-covalent interactions. nih.gov The oxygen atom of the N-oxide group is a potent Lewis base, capable of forming strong hydrogen bonds with suitable donors. nih.gov

Table 1: Crystallographic Data for 2-Chloro-5-(chloromethyl)pyridine (Precursor)

| Parameter | Value nih.govresearchgate.net |

|---|---|

| Chemical Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.01 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0770 (8) |

| b (Å) | 10.322 (2) |

| c (Å) | 16.891 (3) |

| β (°) | 95.95 (3) |

| Volume (ų) | 707.0 (2) |

| Dominant Interaction | C—H⋯N Hydrogen Bonds (forming dimers) |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and separating it from starting materials, by-products, and other impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable methodologies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the analysis of pyridine N-oxide derivatives. nih.gov However, the high polarity of these compounds presents a significant challenge for traditional reversed-phase (RP) chromatography. chromforum.org

Due to their hydrophilic nature, pyridine N-oxides often exhibit poor retention on standard C18 columns, frequently eluting with the solvent front when using typical mobile phases. chromforum.org To overcome this, two main HPLC strategies can be employed: modified reversed-phase or Hydrophilic Interaction Liquid Chromatography (HILIC). chromforum.org

Reversed-Phase (RP) HPLC: Limited retention can be achieved on RP columns by using mobile phases with a very low percentage of organic solvent (e.g., acetonitrile) and a high pH, often buffered with reagents like ammonium (B1175870) hydroxide. chromforum.org This approach is more effective for pyridine N-oxide derivatives that possess non-polar substituents, which increase their affinity for the stationary phase. chromforum.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often considered the most effective approach for analyzing highly polar compounds like pyridine N-oxides. chromforum.orgbiotage.com This technique utilizes a polar stationary phase (such as silica (B1680970), amino, or amide-bonded phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small percentage of an aqueous buffer. chromatographyonline.comnih.gov In HILIC, a water-rich layer forms on the surface of the stationary phase, and polar analytes are retained through a partitioning mechanism between this aqueous layer and the organic-rich mobile phase. nih.gov This allows for excellent separation of compounds that are unretained in reversed-phase mode. biotage.comchromatographyonline.com

Detection is typically performed using a UV detector, as the pyridine ring is a strong chromophore. helixchrom.com

Table 2: Typical HPLC Methodologies for Pyridine N-Oxide Analysis

| Parameter | Reversed-Phase (RP) HPLC chromforum.org | HILIC chromforum.orgchromatographyonline.comnih.gov |

|---|---|---|

| Stationary Phase | C18 (e.g., Waters XBridge BEH C18) | Polar (e.g., Silica, Amide, Amino) |

| Mobile Phase (Organic) | Acetonitrile (low percentage) | Acetonitrile (high percentage, >80%) |

| Mobile Phase (Aqueous) | High pH buffer (e.g., Ammonium Hydroxide) | Aqueous buffer (e.g., Ammonium Acetate, Formate) |

| Elution Mode | Isocratic or Gradient | Isocratic or Gradient (decreasing organic) |

| Principle | Hydrophobic interaction | Partitioning into an adsorbed aqueous layer |

| Best For | Less polar N-oxide derivatives | Highly polar N-oxide derivatives |

Gas Chromatography (GC)

Gas chromatography is a widely used and effective method for the analysis of volatile and semi-volatile pyridine derivatives, making it suitable for assessing the purity of synthetic intermediates like 2-Chloro-5-(chloromethyl)pyridine and its N-oxide. cdc.govtandfonline.com Purity assays for the parent compound, 2-Chloro-5-(chloromethyl)pyridine, are commonly performed using GC.

The analysis is typically carried out using a high-resolution fused silica capillary column. osha.gov The choice of stationary phase is critical; polar stationary phases are often more selective for separating isomeric chloropyridines. osha.gov Common detectors for this type of analysis include the Flame Ionization Detector (FID), which offers robust and sensitive detection of organic compounds, and the Mass Spectrometer (MS), which provides definitive structural identification and confirmation. cdc.govtandfonline.com

For certain polar analytes, GC analysis can be challenging due to poor peak shape or interactions with the column. While derivatization can sometimes be used to improve the volatility and chromatographic behavior of polar compounds, direct analysis of chloromethylpyridine derivatives is often feasible. nih.gov Headspace GC can also be an effective technique, particularly for analyzing residual volatile pyridines in various sample matrices. tandfonline.commee.gov.cn

Table 3: General Gas Chromatography (GC) Parameters for Pyridine Derivative Analysis

| Parameter | Typical Conditions cdc.govtandfonline.comosha.gov |

|---|---|

| Column | Fused silica capillary (e.g., 30-60 m length, 0.25-0.32 mm i.d.) |

| Stationary Phase | Polar phases (e.g., Stabilwax-DB, DB-5) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Injector Temperature | 200 - 250 °C |

| Oven Program | Temperature gradient (e.g., initial hold at 40-80 °C, ramp to 200-250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 250 - 300 °C |

Biological Activity Mechanisms and Molecular Interactions of 2 Chloro 5 Chloromethylpyridine 1 Oxide

Investigation of Molecular Targets and Binding Mechanisms

The mechanism of action for 2-Chloro-5-chloromethylpyridine 1-oxide is understood to involve direct interactions with specific molecular targets within biological systems. Its activity is largely dictated by the reactivity of its functional groups, which can lead to the inhibition of enzymes or modulation of receptors.

Enzyme Inhibition Studies and Kinetic Analysis

While specific kinetic studies for this compound are not extensively detailed in publicly available literature, the broader class of pyridine (B92270) N-oxide derivatives has been shown to interact favorably with enzyme active sites. For example, a pyridine N-oxide core has been demonstrated to interact with the oxyanion binding site in factor XIa, a blood coagulation protease. nih.gov The highly polar N⁺–O⁻ bond is a key feature, acting as a strong hydrogen bond acceptor, which can facilitate binding to enzyme pockets. nih.govacs.org This suggests a potential mechanism for enzyme inhibition, although detailed kinetic data for this specific compound remains an area for further investigation.

Receptor Interaction and Modulation

Direct evidence for the interaction of this compound with specific receptors is limited. However, its structural precursor, 2-Chloro-5-chloromethylpyridine, is a crucial intermediate in the synthesis of neonicotinoid insecticides. google.comnih.gov These insecticides are known to act on nicotinic acetylcholine (B1216132) receptors in insects. While this does not directly implicate the N-oxide derivative as a receptor modulator, it highlights a potential avenue for investigation, exploring whether the N-oxide functionality alters or enhances such interactions.

Interaction with Specific Biomolecules (e.g., DNA, Proteins)

The structure of this compound contains two primary sites for interaction with biomolecules: the N-oxide group and the chloromethyl group. The N-oxide group can form strong hydrogen bonds, potentially interacting with amino acid residues in proteins. nih.govacs.org More significantly, the chloromethyl group is a reactive electrophilic site, capable of acting as an alkylating agent. This allows the molecule to form covalent bonds with nucleophilic sites on biomolecules, such as the cysteine residues in proteins or nitrogen atoms in DNA bases. acs.orgnih.gov

Role of the N-Oxide Group in Biological Redox Reactions

The N-oxide group is a critical determinant of the compound's biological activity, particularly through its involvement in redox reactions. nih.govacs.org

Key Roles of the N-Oxide Group:

Redox Cycling: Heteroaromatic N-oxides can be enzymatically reduced in vivo. This is a key mechanism for hypoxia-activated prodrugs, which are selectively activated in the low-oxygen environments characteristic of tumors. nih.govacs.org

Electron Shuttle: Pyridine-N-oxide has been shown to possess redox properties similar to the tyrosine/tyrosyl radical couple, enabling it to function as an electron shuttle in certain biological processes. nih.govacs.org

Increased Reactivity: Studies on a series of pyridine-N-oxide derivatives have shown they are efficient substrates for single-electron transferring flavoenzymes, with reactivity often exceeding that of nitroaromatic compounds. researchgate.net This enzymatic reduction can generate reactive radical species, contributing to cytotoxicity. researchgate.net

The reactivity of these compounds in enzymatic reductions often correlates with their single-electron reduction potentials (E¹₇), as shown in the table below, which summarizes findings for a series of pyridine N-oxide derivatives.

| Compound | kcat/Km (M⁻¹s⁻¹) | E¹₇ (V) |

| Pyridine N-oxide | 1.3 x 10¹ | -1.20 |

| 4-Nitropyridine N-oxide | 2.0 x 10⁴ | -0.42 |

| 3-Nitropyridine N-oxide | 1.5 x 10⁴ | -0.55 |

| 4-Chloropyridine N-oxide | 2.5 x 10² | -0.95 |

| This table is illustrative of the reactivity of pyridine N-oxide derivatives in enzymatic reactions and is based on data from related compounds. researchgate.net |

Chloromethyl Group in Covalent Modification of Biological Macromolecules

The chloromethyl group (-CH₂Cl) at the 5-position of the pyridine ring is a potent electrophilic moiety that plays a central role in the covalent modification of biological macromolecules. This group can react with nucleophilic functional groups present in proteins and DNA, leading to the formation of stable covalent bonds. acs.org

This reactivity is the basis for its potential as an alkylating agent. Nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine, are potential targets. libretexts.org Similarly, the nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA can be alkylated. Such covalent modifications can disrupt the normal function of these macromolecules, leading to cytotoxicity. acs.orglibretexts.org The process of protein modification by such reactive groups is a key strategy in the development of targeted therapeutics and activity-based probes. acs.org

Exploration of Biological Effects at the Cellular and Sub-Cellular Level (e.g., Antitumor Properties)

The unique chemical properties of this compound and related pyridine N-oxide derivatives have prompted investigations into their potential as anticancer agents. researchgate.netijsat.org The proposed mechanisms for such activity are multifaceted and stem directly from the molecule's structure.

Cytotoxicity via Alkylation: The ability of the chloromethyl group to alkylate DNA can induce DNA damage, disrupt replication, and trigger apoptosis in cancer cells. This is a mechanism shared by many traditional chemotherapeutic agents.

Redox-Activated Cytotoxicity: The N-oxide group can be selectively reduced in the hypoxic environment of tumors, a process that can generate cytotoxic reactive oxygen species or activate the molecule to a more potent form. nih.govacs.org

Enzyme Inhibition: As discussed, the molecule may inhibit key enzymes involved in cancer cell proliferation and survival. nih.gov

Numerous pyridine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, acting through mechanisms that include apoptosis induction, cell cycle interference, and angiogenesis inhibition. ijsat.orgirjet.net While specific studies focusing solely on this compound are not widely reported, the collective evidence from related N-oxide and pyridine compounds strongly suggests its potential for biological activity at the cellular level, warranting further investigation into its specific antitumor properties. nih.govacs.org

Structure-Activity Relationship Studies for Biological Potency

While specific structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its potential biological potency can be extrapolated from research on analogous pyridine and pyridine N-oxide derivatives. The biological activity of this compound is intrinsically linked to the interplay of its three key structural features: the pyridine N-oxide core, the chloro substituent at the 2-position, and the chloromethyl group at the 5-position.

The N-oxide functional group is a critical determinant of the molecule's biological and physicochemical properties. The transformation of the pyridine nitrogen to an N-oxide significantly alters the electronic distribution within the aromatic ring, enhancing the reactivity at the 2- and 4-positions. scripps.edu This modification can lead to a substantial increase in biological activity. Mechanistic studies on other chiral 4-aryl-pyridine-N-oxide catalysts have demonstrated that the N-oxide group is essential for enhanced catalytic activity and chiral induction; its removal results in a dramatic decrease in both yield and enantioselectivity. acs.org The oxygen atom of the N-oxide is more nucleophilic than the nitrogen atom in the corresponding pyridine, a factor that can influence its interaction with biological targets. acs.org

The nature and position of the substituent at the 5-position of the pyridine ring are also crucial for modulating biological activity. The chloromethyl group at this position introduces a reactive electrophilic site, which could potentially alkylate nucleophilic residues in biological macromolecules, a mechanism that can contribute to cytotoxicity or other biological effects. The importance of the substituent at the 5-position has been highlighted in studies of other pyridine derivatives. For example, in a series of imidazo[4,5-b]pyridines, the presence of an unsubstituted amidino group or a 2-imidazolinyl amidino group at this position resulted in potent and selective antiproliferative activity. mdpi.com

Furthermore, the concept of bioisosteric replacement offers insights into the structural requirements for activity. Research has shown that a 2-difluoromethylpyridine moiety can serve as a successful bioisosteric replacement for a pyridine-N-oxide, in some instances even enhancing the biological activity. rsc.orgresearchgate.net This suggests that the electronic properties and hydrogen-bonding capabilities of the N-oxide group are key to its biological function and that these can be mimicked by other functional groups.

Interactive Data Table: Structure-Activity Relationship Insights from Related Pyridine N-Oxide Derivatives

The following table summarizes key SAR findings from studies on various pyridine and pyridine N-oxide derivatives, providing a basis for inferring the potential biological activity profile of this compound.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of pyridine (B92270) N-oxides often relies on oxidizing agents like peracetic acid or hydrogen peroxide in acetic acid, which can present safety and environmental challenges, particularly concerning corrosive reagents and byproducts. arkat-usa.orgbme.hu Future research will increasingly focus on greener and more sustainable synthetic methodologies.

Key areas of development include:

Catalytic Oxidation: Moving beyond stoichiometric oxidants, research is exploring catalytic systems that use safer and more atom-economical oxidants. This includes the use of catalysts like methyltrioxorhenium (MTO) with hydrogen peroxide, which can operate under milder conditions. arkat-usa.org The development of heterogeneous catalysts could further enhance sustainability by simplifying catalyst recovery and reuse.

Metal-Free Pathways: There is a growing interest in developing metal-free C-H activation and functionalization reactions to build substituted pyridine N-oxides, reducing the reliance on potentially toxic and expensive metal catalysts. bohrium.comresearchgate.net

Biocatalysis: The use of enzymes (e.g., monooxygenases) for the selective N-oxidation of pyridine rings represents a highly sustainable future direction. Biocatalytic routes offer the potential for high selectivity under mild, aqueous conditions, minimizing waste and energy consumption.

Advanced Computational Modeling for Property Prediction and Drug Design

Computational chemistry is becoming an indispensable tool for accelerating chemical research. For 2-Chloro-5-chloromethylpyridine 1-oxide, advanced computational modeling offers significant opportunities to predict its behavior and guide the design of new molecules with desired properties.

Future research in this area will likely involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict fundamental properties. nih.govnih.gov For instance, calculating the N-O bond dissociation enthalpy (BDE) can provide insights into its reactivity as an oxidant or in radical reactions. nih.govnih.gov Similarly, modeling the electronic structure can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic derivatization.

Machine Learning (ML) and QSAR: By developing Quantitative Structure-Activity Relationship (QSAR) models, researchers can predict the biological activity of derivatives without synthesizing each one. nih.gov Machine learning algorithms, trained on datasets of similar compounds, can predict reactivity, toxicity, and pharmacokinetic profiles, significantly streamlining the drug discovery process. nih.govbeilstein-journals.orgnih.gov

Molecular Docking and Dynamics: For derivatives designed as potential therapeutic agents, computational docking simulations can predict how they bind to specific biological targets, such as enzyme active sites. nih.govresearchgate.net Molecular dynamics simulations can further elucidate the stability and conformational changes of the ligand-receptor complex over time.

| Computational Approach | Application for this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and reaction pathways. | Reactivity prediction (e.g., sites for C-H functionalization), thermodynamic stability, N-O bond strength. nih.govnih.gov |

| Machine Learning (ML) Models | Prediction of reaction outcomes, biological activity, and physicochemical properties. | Accelerated discovery of new reactions and bioactive derivatives, prioritization of synthetic targets. nih.govbeilstein-journals.org |

| Molecular Docking | Simulation of binding interactions between derivatives and biological targets (e.g., proteins). | Identification of potential therapeutic targets, rational design of more potent and selective inhibitors. nih.govresearchgate.net |

Exploration of New Reactivity Modes and Derivatization Pathways

The unique arrangement of functional groups in this compound provides a rich platform for chemical exploration. The pyridine N-oxide moiety activates the ring for various transformations, while the two chloro-substituents offer distinct handles for nucleophilic substitution and cross-coupling reactions. researchgate.netsemanticscholar.org

Emerging research will focus on:

Site-Selective C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of C-H bonds. researchgate.net For this scaffold, research will explore methods for selective C-H activation at the C-3, C-4, and C-6 positions, which are currently challenging to access. bohrium.comacs.orgresearchgate.net This would enable the introduction of a wide array of functional groups (alkyl, aryl, amino, etc.) without pre-functionalization, dramatically increasing synthetic efficiency. semanticscholar.orgbeilstein-journals.org

Harnessing the N-O Bond: The N-oxide group can participate in rearrangements and cycloaddition reactions, offering pathways to novel heterocyclic systems. arkat-usa.org Photochemical methods, for instance, can induce rearrangement of pyridine N-oxides to access otherwise challenging isomers like 3-hydroxypyridines. acs.org

Orthogonal Derivatization: A key challenge is the selective reaction of the two different chloro-substituents. The benzylic-type chlorine on the chloromethyl group is significantly more reactive to nucleophilic substitution than the chlorine on the aromatic ring. Future work will develop sophisticated strategies to exploit this reactivity difference, allowing for sequential and orthogonal derivatization to build complex molecular architectures.

Deeper Understanding of Biological Mechanisms and Target Specificity

Heterocyclic N-oxides are an emerging class of therapeutic agents with applications as anticancer, antibacterial, and anti-inflammatory agents. nih.govresearchgate.netnih.gov The N-oxide motif is often critical to their biological activity, capable of acting as a bioisostere for a carbonyl group and forming strong hydrogen bonds with enzyme active sites. nih.govresearchgate.net

Future research avenues include:

Mechanism of Action Studies: For new bioactive derivatives of this compound, detailed biochemical and cellular assays will be crucial to elucidate their mechanisms of action. This includes identifying specific protein targets and understanding how the molecule modulates their function.

Target-Specific Drug Design: By understanding how the N-oxide group and the substitution pattern on the pyridine ring interact with biological targets, medicinal chemists can rationally design next-generation compounds with improved potency and selectivity. nih.govresearchgate.net This reduces the potential for off-target effects.

Prodrug Strategies: Certain heterocyclic N-oxides can act as hypoxia-selective cytotoxins. nih.gov They can be selectively reduced in the low-oxygen environment of solid tumors to release a highly reactive and toxic species. nih.govnih.gov Investigating derivatives of this compound for this property could lead to novel, targeted cancer therapies.

Integration with Flow Chemistry and Automation for High-Throughput Research

The integration of continuous flow chemistry and laboratory automation is revolutionizing how chemical synthesis and screening are performed. sci-hub.seresearchgate.net These technologies offer enhanced safety, reproducibility, and the ability to rapidly explore vast chemical spaces. sci-hub.sersc.org

The application of these technologies to this compound research will enable:

Rapid Reaction Optimization: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. bme.hubeilstein-journals.orgresearchgate.net This enables the rapid optimization of reaction conditions to maximize yield and minimize byproducts, a process that is often slow and laborious in traditional batch chemistry. vcu.eduasianpubs.orgresearchgate.net

High-Throughput Synthesis of Libraries: By coupling automated synthesis platforms with flow reactors, large libraries of derivatives can be generated quickly and efficiently. rsc.orgnih.govacs.org For example, an automated system could react the chloromethyl group with a diverse set of nucleophiles to produce hundreds of new compounds for biological screening.

Automated "Design-Make-Test-Analyze" Cycles: The ultimate goal is to create fully automated systems that integrate molecular design algorithms, robotic synthesis, high-throughput screening, and machine learning to analyze the results. nih.gov Such a closed-loop system could autonomously design, synthesize, and test derivatives of this compound, dramatically accelerating the discovery of new molecules with optimal properties for pharmaceutical or agrochemical applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-Chloro-5-chloromethylpyridine 1-oxide, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves chlorination of pyridine derivatives using agents like N,N-diethylamino phosphorus oxychloride. For example, a dichloromethane solution of a precursor (e.g., 2-chloro-5-methylpyridine-N-oxide) treated with chlorinating agents yields 2-chloro-5-chloromethylpyridine derivatives. Optimization of solvent polarity, temperature, and stoichiometry is critical to minimize side products (e.g., 12% 2-chloro-3-methylpyridine observed in one protocol) .

- Key Data :

| Reaction Condition | Yield | Major Product | Side Product |

|---|---|---|---|

| CH₂Cl₂, RT, 1:1.2 molar ratio | 83% | 82% target | 12% isomer |

Q. Which spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substitution patterns and chlorine positions. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy detects functional groups (e.g., N-oxide stretching at ~1250 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity, particularly for isolating isomers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as a corrosive agent (UN Class 8). Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with water; for inhalation, move to fresh air and consult a physician. Avoid exposure to strong oxidizers to prevent hazardous decomposition (e.g., HCl, NOx emissions) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence regioselectivity in nucleophilic substitutions of this compound?

- Methodological Answer : The chloromethyl group enhances electrophilicity at the 5-position, but solvent polarity and nucleophile strength dictate regioselectivity. For example, polar aprotic solvents (e.g., DMF) favor SN2 mechanisms at the chloromethyl site, while weaker nucleophiles may target the 2-chloro position. Computational modeling (DFT) can predict transition states to rationalize product distributions .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability) for derivatives of this compound?

- Methodological Answer : Variability in antiglycation or enzyme inhibition assays (e.g., β-glucuronidase) may arise from differences in assay conditions (pH, incubation time) or purity of intermediates. Rigorous replication using standardized protocols (e.g., BSA-based antiglycation assays) and orthogonal validation (e.g., docking studies) are critical. For instance, IC50 discrepancies of ±2.5 μM in antiglycation studies highlight the need for controlled redox conditions .

Q. What computational strategies are effective for predicting the reactivity and stability of this compound in synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) simulations model charge distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations assess solvent interactions, while QSAR models correlate structural features (e.g., Hammett constants) with reaction outcomes. PubChem and EPA DSSTox provide canonical SMILES and structural data for input optimization .

Q. What are the environmental persistence and degradation pathways of this compound under simulated indoor or aqueous conditions?

- Methodological Answer : Advanced microspectroscopic techniques (e.g., ToF-SIMS) track surface adsorption and oxidative degradation on indoor materials. Aqueous stability studies under UV light or with oxidants (e.g., H₂O₂) reveal hydrolysis products like chlorinated pyridines. Ecotoxicity assessments using Daphnia magna or algal models are recommended, though data gaps exist .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

- Methodological Answer : Discrepancies in decomposition temperatures may stem from impurities or analytical methods (e.g., DSC vs. TGA). Re-evaluate stability using purified samples under inert atmospheres. Cross-reference with high-quality databases (e.g., NIST Chemistry WebBook) and report detailed experimental parameters (heating rate, sample mass) .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (solvent purity, stirring rate) and characterize intermediates rigorously.

- Data Validation : Use triple-detector HPLC systems (UV/RI/MS) for purity checks.

- Computational Reproducibility : Share input files (e.g., Gaussian .gjf) in supplementary materials for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.